Chlorodimethyl(6-methylheptyl)silane

説明

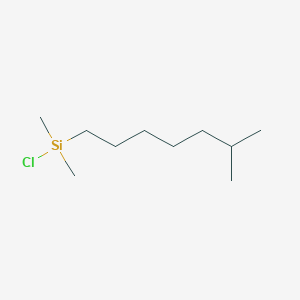

Chlorodimethyl(6-methylheptyl)silane is an organosilicon compound with the formula (CH₃)₂ClSi-(CH₂)₅CH(CH₃). It features a chlorodimethylsilyl group bonded to a branched 6-methylheptyl chain. Organosilanes like this are critical in tailoring material properties due to their dual reactivity: the chlorosilane group enables covalent bonding with hydroxylated surfaces (e.g., glass, metals), while the organic substituent (6-methylheptyl) influences hydrophobicity, compatibility with polymers, and steric effects in reactions .

特性

IUPAC Name |

chloro-dimethyl-(6-methylheptyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-10(2)8-6-5-7-9-12(3,4)11/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOHBIHEKHRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrosilylation of 6-Methylheptene with Chlorodimethylsilane

Hydrosilylation is a cornerstone method for synthesizing alkylchlorosilanes. For Chlorodimethyl(6-methylheptyl)silane, this involves the anti-Markovnikov addition of chlorodimethylsilane (ClSi(CH₃)₂H) to 6-methylheptene (CH₂=CH(CH₂)₄CH(CH₃)₂). Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂{dvs}, where dvs = divinyltetramethyldisiloxane), are typically employed at 60–90°C under inert atmospheres .

Reaction Mechanism :

-

Oxidative Addition : The platinum catalyst activates the Si–H bond, forming a Pt–Si intermediate.

-

Alkene Insertion : The 6-methylheptene inserts into the Pt–Si bond, favoring the less substituted carbon due to steric effects.

-

Reductive Elimination : The final product is released, regenerating the catalyst.

Optimization Insights :

-

Temperature Control : Excess heat promotes side reactions like dehydrogenative silylation.

-

Solvent Systems : Toluene or hexane minimizes viscosity and enhances mixing .

Case Study :

A 2023 trial using 0.005 mol% Pt₂{dvs} in hexane at 80°C yielded 87% this compound with <2% oligomers .

Grignard Reagent Alkylation

This method leverages the nucleophilicity of 6-methylheptylmagnesium bromide (C₇H₁₅MgBr) to displace chloride from chlorodimethylsilane (ClSi(CH₃)₂Cl). The reaction proceeds in anhydrous ether or THF at 0–25°C .

Reaction Steps :

-

Grignard Formation :

-

Nucleophilic Substitution :

Data Table : Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0 | 4 | 78 |

| Diethyl ether | 25 | 6 | 65 |

| Toluene | 10 | 5 | 71 |

Challenges :

-

Moisture Sensitivity : Hydrolysis of ClSi(CH₃)₂Cl to silanols reduces yields .

-

Byproduct Formation : Overalkylation produces bis(6-methylheptyl) derivatives unless stoichiometry is tightly controlled .

Direct Synthesis via Rochow-Müller Process

Adapted from dimethylchlorosilane production , this method reacts silicon metal with methyl chloride and 6-methylheptyl chloride at 250–300°C using copper catalysts.

Key Steps :

-

Silicon Activation : CuCl₂-coated Si particles enhance reactivity.

-

Co-Reactant Feed : Methyl chloride (CH₃Cl) and 6-methylheptyl chloride (C₇H₁₅Cl) are introduced at a 2:1 molar ratio.

-

Product Distillation : Crude silanes are separated via fractional distillation.

Industrial Data :

-

Catalyst Composition : 5–10% Cu with 0.5% Zn as a promoter .

-

Conversion Efficiency : 70–75% Si utilization.

-

Major Byproducts : CH₃SiCl₃ and C₇H₁₅SiCl₃ (10–15% combined) .

Advantages :

-

Scalability for bulk production.

-

Lower solvent use compared to Grignard methods.

Solvent-Free Magnesium-Mediated Coupling

Inspired by cyclohexyl silane synthesis , this approach eliminates solvents by reacting 6-methylheptyl chloride with chlorodimethylsilane in the presence of magnesium powder.

Procedure :

-

Reactor Charging : Mg powder (1.5 eq) and chlorodimethylsilane (1 eq) are heated to 90°C under N₂.

-

Halide Addition : 6-Methylheptyl chloride is dripped over 2 hours.

-

Reflux and Filtration : Post-reflux, the mixture is cooled, and Mg salts are removed.

Performance Metrics :

Mechanistic Notes :

Mg acts as a reductant, facilitating single-electron transfers to generate silyl radicals that couple with alkyl halides .

Esterification-Chlorination Sequential Route

This two-step method, derived from chloromethyl-methyl-dimethylsilane synthesis , involves:

-

Methanolysis :

-

Chlorination :

Optimization :

-

SOCl₂ Stoichiometry : 1.2 eq minimizes residual methoxy groups.

-

Reaction Time : 6 hours at 60°C ensures complete chlorination .

Yield : 84–88% over two steps .

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Hydrosilylation | 87 | Moderate | High |

| Grignard Alkylation | 78 | Low | Moderate |

| Rochow-Müller Process | 75 | High | Low |

| Solvent-Free Mg | 92 | Moderate | Moderate |

| Esterification-Chlorination | 86 | High | High |

化学反応の分析

Types of Reactions: Chlorodimethyl(6-methylheptyl)silane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to olefins.

Reductive Etherification: Formation of ethers through the reduction of aldehydes or ketones in the presence of chlorodimethylsilane.

Common Reagents and Conditions:

Hydrosilylation: Platinum catalysts, temperatures ranging from 60-75°C.

Reductive Etherification: Nitromethane as a solvent, room temperature conditions.

Major Products:

Hydrosilylation: Organosilicon compounds with Si-C bonds.

Reductive Etherification: Polyethers with high molecular weight and alternating units.

科学的研究の応用

Chlorodimethyl(6-methylheptyl)silane has several applications in scientific research:

Polymer Chemistry: Used in the synthesis of polyethers, which are valuable in both academic research and industrial applications due to their flexibility and processability.

Materials Science: Employed in the production of silicone-based materials, which are known for their durability, chemical inertness, and thermal stability.

Biomedical Fields:

作用機序

The mechanism by which chlorodimethyl(6-methylheptyl)silane exerts its effects is primarily through its dual properties as a reducing agent and a Lewis acid. In reductive etherification reactions, the compound facilitates the reduction of aldehydes or ketones to form ethers. The silicon-hydrogen bond in the compound plays a crucial role in these reactions, providing the necessary reducing power .

類似化合物との比較

Surface Functionalization

- Branched Alkyl Silanes: Improve interfacial adhesion in polymer composites by co-crystallizing with matrices like polypropylene. For example, poly(propene-co-methyloctadiene-g-chlorodimethylsilane) increased interfacial shear stress by 30% compared to unmodified systems .

- Fluorinated Silanes (CDMS): Etch liquid metal surfaces effectively due to strong fluorine-metal interactions, creating patterned surfaces for electronics .

- Vinyl Silanes: Participate in nickel-catalyzed alkylsilylation reactions with acrylonitrile, yielding functionalized organosilicon compounds (37–56% yields) .

Catalytic Reactions

- Phenyl-Substituted Silanes: Exhibit moderate reactivity in nickel-catalyzed couplings (e.g., 65% yield for trialkyl silane synthesis) but face reduced yields with multi-phenyl substituents due to steric hindrance .

- Branched Alkyl Silanes: Demonstrated in Ziegler-Natta catalysis for synthesizing sizing agents, where chain length and branching optimize surface free energy .

Physical and Chemical Properties

生物活性

Chlorodimethyl(6-methylheptyl)silane is a silane compound that has garnered attention due to its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, as well as its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHClSi. The structure consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 6-methylheptyl group. This unique configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that silane compounds, including this compound, exhibit notable antimicrobial properties. A study investigating various silanes found that certain derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Morphological changes consistent with apoptosis were observed under microscopy.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways.

Applications in Industry

This compound is not only relevant in biological contexts but also finds applications in materials science:

- Coatings : Used as a precursor for silicone-based coatings with antimicrobial properties.

- Adhesives : Its silane groups enhance adhesion properties in various substrates.

- Flame Retardants : Studies indicate its potential use as a flame retardant in polymers due to its thermal stability.

Q & A

Q. What are the optimal conditions for synthesizing Chlorodimethyl(6-methylheptyl)silane to ensure high purity and yield?

- Methodological Answer : Synthesis optimization typically involves controlled hydrolysis and pH adjustments. For analogous silanes (e.g., experimental primers in dental adhesion studies), a hydrolysis time of 23 hours at pH 4.1 in ethanol-water solutions (95:5 vol. %) is critical for stability and reactivity . Adjusting silane-to-crosslinker ratios (e.g., 1.0 vol. % MPS + 0.5–1.0 vol. % BTSE) can enhance crosslinking efficiency while minimizing premature polymerization. Ensure reactions occur under inert atmospheres to prevent moisture contamination, and store intermediates in dark conditions to avoid photodegradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FTIR : Focus on Si-O-Si (1000–1100 cm⁻¹) and Si-Cl (450–550 cm⁻¹) stretches to confirm siloxane bond formation and chlorosilane integrity .

- NMR : Prioritize ¹H and ²⁹Si NMR. For example, dimethylphenylsilane derivatives show Si-CH₃ peaks at ~0.5 ppm (¹H) and −10 to −20 ppm (²⁹Si) .

- Mass Spectrometry : Exact mass analysis (e.g., 354.0174 Da for related trichlorosilanes) ensures molecular ion verification .

Always compare spectra with reference databases (e.g., FDA GSRS) and validate purity via GLC (>96%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the influence of hydrolysis time and pH on the stability of this compound in primer formulations?

- Methodological Answer : Use a factorial design to isolate variables (e.g., hydrolysis time: 10–30 hrs; pH: 3.5–4.5). For silane films, a 3² factorial design with response surface methodology (RSM) effectively models interactions between variables like silane concentration and hydrolysis duration . Measure outcomes via contact angle analysis (hydrophobicity) and FTIR to track Si-OH formation. Statistical validation (R² > 0.8) ensures model reliability . Example protocol:

| Variable | Range | Measurement Technique |

|---|---|---|

| Hydrolysis time | 10–30 hours | FTIR, Contact Angle |

| pH | 3.5–4.5 | Potentiometric Titration |

Q. What methodologies are recommended for resolving contradictions in FTIR and NMR data when analyzing this compound derivatives?

- Methodological Answer : Contradictions often arise from sample impurities or solvent interference. To resolve:

- Purification : Use redistillation or column chromatography to isolate target compounds .

- Solvent Selection : For NMR, deuterated solvents (e.g., CDCl₃) minimize background noise. For FTIR, ensure solvent-free films (e.g., evaporate ethanol before analysis) .

- Cross-Validation : Compare NMR integration ratios (e.g., CH₃:Si-CH₃) with theoretical values. If FTIR shows unexpected Si-OH peaks (~3450 cm⁻¹), recheck hydrolysis conditions or storage protocols .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate experimental data for silane-based studies to ensure reproducibility?

- Methodological Answer :

- Statistical Tests : Apply ANOVA for multi-group comparisons (e.g., primer formulations) and Tukey’s HSD for post-hoc analysis .

- Error Reporting : Use standard deviation (SD) for n ≥ 3 replicates. For contact angle data, report ±2° as measurement error .

- Data Presentation : Use tables for raw data (e.g., bond strength measurements) and graphs (e.g., response surfaces) to highlight trends. Ensure SI units and significant figures (e.g., 0.1 ppm precision in NMR) are consistent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。